Hydroxysaikosaponin C
Description
Structural Characterization of β-D-Glucopyranoside Derivatives in Triterpenoid Glycosides
Molecular Architecture of Oleanane-Type Saponins
Oleanane-type saponins are characterized by a pentacyclic triterpene backbone with hydroxyl, epoxy, and glycosyl substituents. The core structure of saikosaponin C comprises a 30-carbon oleanane skeleton modified at C-3 and C-16 positions with sugar moieties and an epoxy bridge between C-13 and C-28.
Stereochemical Configuration Analysis at C-3β and C-16β Positions
The stereochemistry at C-3β and C-16β is critical for the molecule’s conformational stability and biological interactions. Nuclear magnetic resonance (NMR) studies confirm the β-orientation of the glucopyranosyl group at C-3, which projects axially to minimize steric hindrance with the pentacyclic core. Similarly, the C-16β hydroxyl group participates in intramolecular hydrogen bonding with the 13,28-epoxy oxygen, stabilizing the molecule’s bent conformation.
Table 1: Key Stereochemical Features of Saikosaponin C
13,28-Epoxy Bridge Formation in Pentacyclic Triterpene Systems
The 13,28-epoxy bridge is a hallmark of saikosaponins, formed via oxidative cyclization of the oleanane backbone. This bridge constrains the D/E rings into a boat-chair conformation, which enhances binding affinity to lipid membranes and enzymatic targets. Synthetic studies using Cu-mediated aerobic oxidation have demonstrated that the epoxy group’s formation is stereospecific, requiring transient pyridine-imino directing groups to achieve site selectivity.
Glycosylation Patterns: α-L-Mannopyranosyl-(1→4) and β-D-Glucopyranosyl-(1→6) Linkages
Glycosylation at C-3 involves a trisaccharide chain comprising:
- A 6-deoxy-α-L-mannopyranosyl unit linked via (1→4) glycosidic bond.
- A β-D-glucopyranosyl unit attached through a (1→6) linkage.
This branching pattern creates a hydrophilic domain that facilitates interactions with aqueous environments and biological membranes. The α-L-mannopyranosyl group’s deoxygenation at C-6 reduces steric bulk, enabling deeper penetration into hydrophobic pockets of target proteins.
Table 2: Glycosylation Profile of Saikosaponin C
| Sugar Unit | Linkage Position | Function |
|---|---|---|
| 6-Deoxy-α-L-mannopyranose | (1→4) | Enhances solubility and substrate recognition |
| β-D-Glucopyranose | (1→6) | Mediates hydrogen bonding with enzymes |
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-30(51)32(53)36(57)40(61-22)65-38-24(20-59-39-35(56)33(54)31(52)23(19-49)62-39)63-41(37(58)34(38)55)64-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-60-48)28(50)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45+,46-,47+,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEMOEYSQDKAQF-JDRYWMLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317381 | |
| Record name | Saikosaponin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-08-7 | |
| Record name | Saikosaponin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20736-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saikosaponin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside involves multiple steps, including glycosylation reactions to attach the sugar moieties to the triterpenoid backbone. The triterpenoid core can be synthesized through a series of cyclization and oxidation reactions starting from simpler precursors. Glycosylation is typically achieved using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as specific medicinal plants known to contain triterpenoid saponins. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the triterpenoid core can be reduced to single bonds.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated triterpenoid derivatives.
Substitution: Free sugars and modified triterpenoid core.
Scientific Research Applications
(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside has various applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and triterpenoid synthesis.
Biology: Investigated for its role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the formulation of natural products and cosmetics due to its surfactant properties.
Mechanism of Action
The mechanism of action of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations:
Aglycone Diversity: The target compound shares an oleanane core with other triterpenoids (e.g., compound 4 in ), but differs in epoxy and hydroxyl substitutions. Steroidal saponins (e.g., spirostanes in ) have distinct tetracyclic cores, altering lipid solubility and receptor affinity. Phenolic glycosides (e.g., gastrodin ) lack triterpenoid backbones, instead utilizing aromatic aglycones for radical scavenging.
Glycosylation Patterns: The 6-deoxy-α-L-mannopyranosyl unit in the target compound is rare but shared with Platyphylloside . Most saponins use common sugars like glucose, rhamnose, or xylose . Branching at (1→4) and (1→6) positions (target compound) contrasts with linear chains in gastrodin or (1→2)/(1→3) linkages in Allium steroidal glycosides .
Functional and Bioactivity Comparisons
Key Observations:
- Receptor Binding: Beta-D-glucopyranosides often interact with bitter taste receptors (e.g., hTAS2R16 ), suggesting the target compound may modulate taste or metabolic pathways.
- Enzyme Inhibition : Glycosides with complex branching (e.g., Platyphylloside or calceolarioside B ) exhibit enzyme inhibitory activity due to precise sugar-active site interactions.
- Therapeutic Potential: Oleanane-type saponins frequently show anti-inflammatory and cytotoxic effects , while phenolic glycosides like gastrodin target neurological pathways .
Biological Activity
beta-D-Glucopyranoside, (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->6)]-, commonly referred to as a triterpenoid glycoside, is a complex compound derived from natural sources. This compound exhibits a variety of biological activities that have been the subject of numerous studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a large and complex structure typical of triterpenoids. Its structural features include:
- Triterpene Backbone : The oleanane structure contributes to its biological activity.
- Glycosidic Linkages : The presence of multiple sugar moieties enhances its solubility and bioavailability.
1. Antioxidant Activity
Research has shown that triterpenoid glycosides possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .
2. Anti-inflammatory Effects
Studies indicate that this compound exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines. It has been shown to inhibit the production of pro-inflammatory mediators in vitro, making it a potential candidate for treating inflammatory diseases .
3. Anticancer Properties
In vitro studies have demonstrated that beta-D-glucopyranoside derivatives can induce apoptosis in cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against K562 (chronic myeloid leukemia) and HCT-15 (colon cancer) cell lines, suggesting its potential as an anticancer agent .
4. Hepatoprotective Effects
The hepatoprotective activity of triterpenoid saponins has been documented extensively. These compounds can protect liver cells from damage induced by toxins such as D-galactosamine and tumor necrosis factor-alpha (TNF-alpha) . The mechanism involves the modulation of oxidative stress and inflammatory pathways.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant capacity of various triterpenoids found that beta-D-glucopyranoside significantly reduced lipid peroxidation in liver homogenates, indicating its potential protective role against oxidative damage .
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis of different saponins, beta-D-glucopyranoside exhibited IC50 values lower than those of standard chemotherapeutic agents in K562 and HCT-15 cell lines, highlighting its effectiveness as a natural anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical techniques are critical for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Use 1D , , and 2D (HSQC, HMBC) NMR to resolve glycosidic linkage positions and stereochemistry. For example, coupling constants in NMR can distinguish α/β configurations (e.g., axial vs. equatorial protons in pyranose rings) .
- Example: highlights the use of - COSY and HSQC to map sugar units and aglycone interactions.
- Mass Spectrometry (MS):
- X-ray Crystallography:
Q. What are the standard synthesis protocols for constructing its glycosidic linkages?
Answer:
- Glycosylation Strategies:
- Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-glucose) with catalytic TMSOTf in anhydrous dichloromethane. Monitor regioselectivity via TLC and optimize protecting groups (e.g., benzylidene for temporary masking) .
- Example: describes coupling 4,6-di-O-benzylidene-2-deoxy-glucose donors with acceptors using AgOTf as a promoter.
- Purification:
Q. Table 1: Common Glycosylation Reagents and Conditions
| Donor Type | Promoter | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf (0.1 eq) | DCM, 0°C | 65–75 | |
| Thioglycoside | NIS/TfOH | DCM, RT | 70–80 | |
| Imidate | BF3·Et2O | Toluene, -15°C | 60–70 |
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Answer:
- Addressing Discrepancies:
- Purity Validation: Ensure compound purity (>95% by LC-MS) to exclude interference from co-eluting isomers or degradation products (e.g., notes impurities in commercial batches affecting bioactivity).
- Metabolite Profiling: Use LC-MS/MS to track metabolic stability. For example, de-glycosylation in vivo may reduce efficacy, requiring prodrug strategies .
- Dose-Response Optimization: Perform pharmacokinetic (PK) studies in rodent models to align in vitro IC50 values with achievable plasma concentrations .
Q. What experimental designs are optimal for assessing its anti-inflammatory or anticancer mechanisms?
Answer:
- In Vitro:
- In Vivo:
- Murine Models: Adopt a split-plot design () with treatment groups (n=10), vehicle controls, and multiple dosing regimens. Monitor biomarkers (e.g., IL-6, NF-κB) via ELISA.
- Mechanistic Studies: siRNA knockdown of target pathways (e.g., PI3K/Akt) or surface plasmon resonance (SPR) to validate direct protein binding .
Q. How can environmental degradation pathways be evaluated for this compound?
Answer:
- Fate Studies:
- Hydrolysis: Incubate at pH 2–12 (37°C) and analyze degradation products via LC-MS. Glycosidic bonds are typically labile under acidic conditions .
- Photolysis: Expose to UV light (254 nm) in aqueous solutions; quantify half-life using HPLC-PDA.
- Microbial Degradation: Use soil microcosms or activated sludge systems to assess biodegradability (BOD5/COD ratios) .
Methodological Challenges and Solutions
Q. Resolving stereochemical ambiguities in the triterpene core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
